
2-(Dimethylphosphoryl)benzenamine: A Versatile
Building Block in Synthetic and Medicinal

Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

2-

(DiMethylphosphoryl)benzenamin
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Dimethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine

oxide, is an organophosphorus compound that has emerged as a valuable building block in

organic synthesis, particularly in the construction of heterocyclic scaffolds with applications in

medicinal chemistry. The presence of both a nucleophilic amino group and a polar, hydrogen-

bond accepting dimethylphosphoryl group on an aromatic ring makes it a unique and versatile

reagent. This guide provides a comprehensive overview of its synthesis, properties, and

applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties
While a definitive set of peer-reviewed, published physical constants remains elusive, data

aggregated from commercial suppliers and patent literature provides a working profile for 2-
(dimethylphosphoryl)benzenamine.
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Property Value Source

Molecular Formula C₈H₁₂NOP Commercial Suppliers

Molecular Weight 169.16 g/mol Commercial Suppliers

Appearance Brown solid --INVALID-LINK--

Boiling Point (Predicted) 367.5 ± 34.0 °C --INVALID-LINK--

Density (Predicted) 1.11 ± 0.1 g/cm³ --INVALID-LINK--

Storage
Keep in a dark place, sealed in

dry, room temperature.
--INVALID-LINK--

Note: The predicted boiling point and density are computational estimates and should be used

as a guide.

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-
(dimethylphosphoryl)benzenamine. While a publicly available, peer-reviewed full spectral

analysis is not readily available, links to ¹H and ¹³C NMR spectra can be found through various

chemical suppliers. The expected spectral features are summarized below.

Nucleus
Expected Chemical Shifts
(ppm)

Expected Multiplicities

¹H NMR Aromatic Protons: ~6.5-7.5 Multiplets

NH₂ Protons: Broad singlet Singlet

P-CH₃ Protons: ~1.5-2.0 Doublet (due to P-H coupling)

¹³C NMR Aromatic Carbons: ~115-150

P-CH₃ Carbons: ~15-25 Doublet (due to P-C coupling)

Note: These are approximate ranges and can vary depending on the solvent and instrument

used. It is recommended to acquire and interpret spectra for each batch of the compound.
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Synthesis of 2-(Dimethylphosphoryl)benzenamine
The most common and efficient synthesis of 2-(dimethylphosphoryl)benzenamine involves a

palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine

oxide.[1]

Experimental Protocol: Palladium-Catalyzed C-P Cross-
Coupling
Materials:

2-Iodoaniline

Dimethylphosphine oxide

N,N-Dimethylformamide (DMF)

Potassium phosphate (K₃PO₄)

Palladium(II) acetate (Pd(OAc)₂)

Xantphos

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Methanol (MeOH)

Water

Saturated brine

Procedure:

To a solution of 2-iodoaniline (1.0 eq) and dimethylphosphine oxide (1.1 eq) in DMF, add

potassium phosphate (1.1 eq), palladium(II) acetate (catalytic amount), and Xantphos

(catalytic amount).
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Stir the reaction mixture at 150 °C for 3 hours under an inert atmosphere.

Cool the reaction to room temperature.

Evaporate the solvent under reduced pressure.

Work up the residue with DCM and water.

Extract the aqueous layer with DCM.

Combine the organic layers and wash with saturated brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a mixture of

EtOAc/MeOH (10:1) as the eluent to afford 2-(dimethylphosphoryl)benzenamine as a

brown solid (reported yield: 80%).[1]
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Reactants Reaction Conditions

Workup & Purification
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After 3h

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(dimethylphosphoryl)benzenamine.

Applications in Synthesis
The bifunctional nature of 2-(dimethylphosphoryl)benzenamine makes it a valuable

precursor for the synthesis of various heterocyclic compounds. The amino group can act as a

nucleophile in cyclization reactions, while the dimethylphosphoryl moiety can influence the

electronic properties of the molecule and provide a site for hydrogen bonding, which is

particularly important in drug-receptor interactions.
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Synthesis of Fused Pyrimidines as FAK Inhibitors
A significant application of 2-(dimethylphosphoryl)benzenamine is in the synthesis of potent

and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase

that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is

implicated in various cancers.

In a patented synthetic route, 2-(dimethylphosphoryl)benzenamine is reacted with a

substituted pyrimidine to construct the core of a FAK inhibitor.

Materials:

(2-Aminophenyl)dimethylphosphine oxide

5-Bromo-2,4-dichloropyrimidine

Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Procedure:

Dissolve (2-aminophenyl)dimethylphosphine oxide (1.0 eq) and 5-bromo-2,4-

dichloropyrimidine (1.1 eq) in DMF.

Add DIPEA (2.0 eq) to the solution.

Stir the reaction at room temperature for 2 hours.

Monitor the reaction to completion by TLC.

Upon completion, quench the reaction with water.

Extract the product with dichloromethane.

Dry the organic layer and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the desired 2-((5-bromo-2-

chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b598628?utm_src=pdf-body
https://www.benchchem.com/product/b598628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants Reaction Conditions

2-(Dimethylphosphoryl)benzenamine
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Caption: Synthesis of a FAK inhibitor precursor.

Focal Adhesion Kinase (FAK) Signaling Pathway
The inhibition of FAK is a key strategy in cancer therapy. The following diagram illustrates a

simplified FAK signaling pathway, highlighting its role in cell survival and migration.
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Caption: Simplified FAK signaling pathway.

Conclusion
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2-(Dimethylphosphoryl)benzenamine is a readily accessible and highly useful building block

for the synthesis of complex, biologically active molecules. Its unique combination of functional

groups allows for the construction of diverse heterocyclic systems. The demonstrated

application in the synthesis of FAK inhibitors underscores its potential in drug discovery and

development. Further exploration of the reactivity of this compound is likely to lead to the

discovery of novel synthetic methodologies and new classes of therapeutic agents. This guide

provides a foundational understanding for researchers looking to incorporate this versatile

building block into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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